

1-Phenylpiperidine-2-carboxylic acid chemical properties

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Compound of Interest

Compound Name: **1-Phenylpiperidine-2-carboxylic acid**

Cat. No.: **B1359680**

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An In-depth Technical Guide on the Core Chemical Properties of **1-Phenylpiperidine-2-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **1-Phenylpiperidine-2-carboxylic acid**. The document details its physicochemical characteristics, outlines plausible experimental protocols for its synthesis, and visualizes key workflows and its potential mechanism of action through a relevant biological signaling pathway.

Core Chemical and Physical Properties

1-Phenylpiperidine-2-carboxylic acid is a derivative of pipecolic acid, featuring a phenyl group attached to the piperidine nitrogen. This substitution significantly influences its chemical properties and potential biological activity. While specific experimental data for this exact isomer is limited in publicly accessible literature, the following properties are reported or can be reliably predicted based on its structure and related compounds.

Table 1: Physicochemical Properties of **1-Phenylpiperidine-2-carboxylic acid**

Property	Value	Source/Reference
IUPAC Name	1-phenylpiperidine-2-carboxylic acid	N/A (Standard Nomenclature)
CAS Number	743422-75-5	[1] [2]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1]
Molecular Weight	205.25 g/mol	[1]
Appearance	Off-white to pink solid	[1]
Storage Temperature	2-8°C	[1]
Canonical SMILES	C1CCN(C(C1)C(=O)O)C2=CC=CC=C2	[1]
InChI Key	MNJZHPAZVGUHNU-UHFFFAOYSA-N	[1]

Spectroscopic Profile (Predicted)

Detailed experimental spectra for **1-Phenylpiperidine-2-carboxylic acid** are not readily available. However, based on the functional groups present, the following characteristic signals can be anticipated:

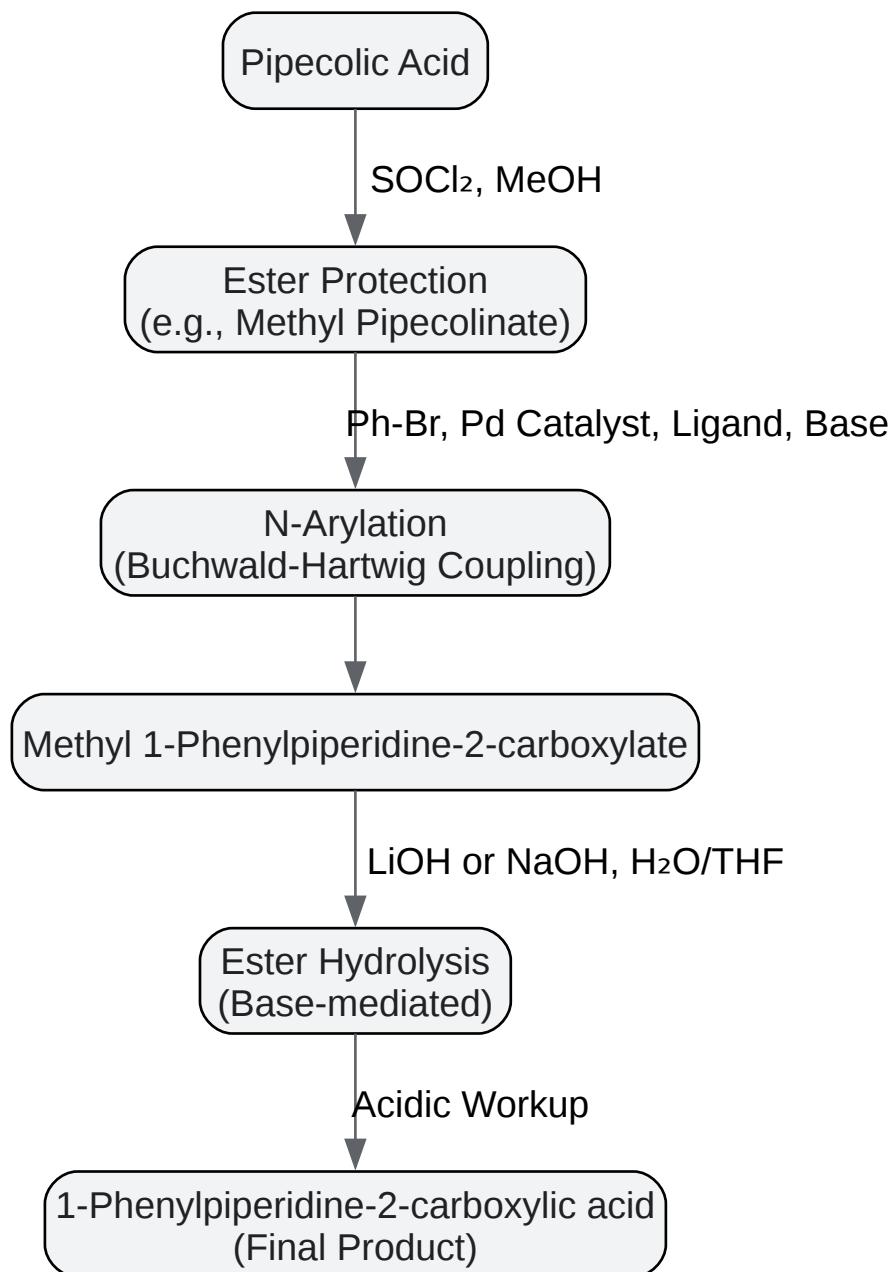
- ¹H NMR:
 - A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH).
 - Multiplets in the aromatic region (approx. 6.8-7.5 ppm) for the protons on the phenyl ring.
 - A series of multiplets in the aliphatic region (approx. 1.5-4.0 ppm) for the protons on the piperidine ring. The proton on the chiral carbon at the 2-position (alpha to the carboxyl group) would likely appear as a distinct multiplet.
- ¹³C NMR:
 - A signal for the carboxylic acid carbonyl carbon in the 170-180 ppm range.[\[3\]](#)

- Aromatic carbon signals between 110-150 ppm.
- Aliphatic carbons of the piperidine ring resonating in the 20-60 ppm range.^[3]
- Infrared (IR) Spectroscopy:
 - A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm^{-1} .
^[3]
 - A strong C=O stretching absorption for the carbonyl group, typically around 1700-1725 cm^{-1} .^[3]
 - C-H stretching bands for the aromatic and aliphatic portions of the molecule.
 - C=C stretching absorptions for the aromatic ring in the 1450-1600 cm^{-1} region.
- Mass Spectrometry:
 - The molecular ion peak (M^+) would be expected at $\text{m/z} = 205$.
 - Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the piperidine ring.

Experimental Protocols: Synthesis

A specific, published protocol for the synthesis of **1-Phenylpiperidine-2-carboxylic acid** is not widely documented. However, a plausible and efficient route can be designed based on established methods for N-arylation of piperidine derivatives. The following multi-step protocol starts from commercially available (D,L)-Pipecolic acid.

Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **1-Phenylpiperidine-2-carboxylic acid**.

Detailed Methodologies

Step 1: Esterification of Pipecolic Acid

This step protects the carboxylic acid to prevent it from interfering with the subsequent N-arylation reaction.

- Materials: (D,L)-Pipecolic acid, Methanol (anhydrous), Thionyl chloride (SOCl_2), Diethyl ether.
- Protocol:
 - Suspend (D,L)-Pipecolic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
 - Cool the suspension to 0°C in an ice bath.
 - Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
 - After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
 - The resulting crude solid (methyl pipecolinate hydrochloride) can be triturated with diethyl ether, filtered, and dried. It is often used in the next step without further purification after neutralization.

Step 2: N-Arylation via Buchwald-Hartwig Amination

This cross-coupling reaction forms the crucial C-N bond between the piperidine nitrogen and the phenyl ring.

- Materials: Methyl pipecolinate (from Step 1), Bromobenzene, Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), Phosphine ligand (e.g., Xantphos), a strong base (e.g., Sodium tert-butoxide or Cs_2CO_3), and an anhydrous solvent (e.g., Toluene or Dioxane).
- Protocol:
 - To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq).
 - Add methyl pipecolinate (1.0 eq) and the anhydrous solvent.

- Add bromobenzene (1.1 eq) to the mixture.
- Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.
- Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product, Methyl 1-phenylpiperidine-2-carboxylate, by column chromatography on silica gel.

Step 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

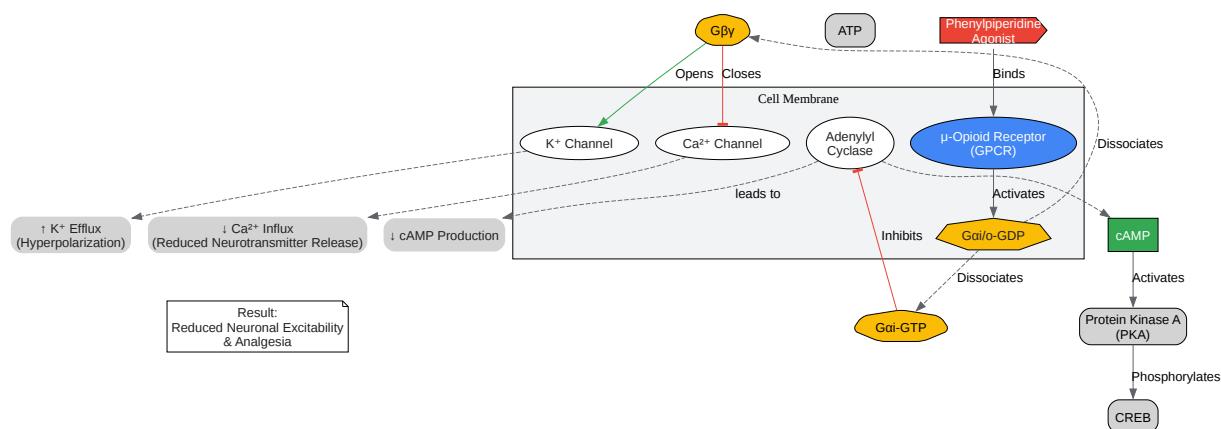
- Materials: Methyl 1-phenylpiperidine-2-carboxylate (from Step 2), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), a solvent mixture (e.g., Tetrahydrofuran (THF)/Water), Hydrochloric acid (HCl).
- Protocol:
 - Dissolve the ester (1.0 eq) in a mixture of THF and water.
 - Add an aqueous solution of LiOH (2.0 eq) and stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).
 - Remove the THF under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with 1M HCl.
 - A precipitate of the product, **1-Phenylpiperidine-2-carboxylic acid**, should form.
 - Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Biological Activity and Potential Signaling Pathway

While direct biological studies on **1-Phenylpiperidine-2-carboxylic acid** are not extensively reported, the phenylpiperidine scaffold is a cornerstone of many centrally acting drugs, particularly potent analgesics.^[4] Derivatives of 4-phenylpiperidine, such as fentanyl and meperidine, are well-known agonists of the μ -opioid receptor (MOR).^{[5][6]} This interaction is critical for their analgesic effects.

The μ -opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.^[7]

μ -Opioid Receptor Signaling Pathway



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Caption: General signaling pathway for a phenylpiperidine agonist at the μ -opioid receptor.

Mechanism Description:

- Binding: A phenylpiperidine agonist binds to the extracellular domain of the μ -opioid receptor. [5]
- G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated inhibitory G-protein (G α i/o). GDP is exchanged for GTP on the G α i/o subunit. The activated G α i/o subunit then activates Adenylyl Cyclase.
- Adenylyl Cyclase converts ATP into cAMP.
- cAMP activates Protein Kinase A (PKA).
- PKA phosphorylates CREB.
- CREB leads to the final result: Reduced Neuronal Excitability & Analgesia.

subunit.[\[7\]](#)

- Subunit Dissociation: The G-protein dissociates into its G α i-GTP and G β subunits.[\[7\]](#)
- Downstream Effects:
 - The G α i-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[\[7\]](#)
 - The G β subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx.[\[7\]](#)
- Pharmacological Outcome: The combined effects of membrane hyperpolarization and reduced calcium-dependent neurotransmitter release (e.g., substance P, glutamate) decrease neuronal excitability, which ultimately blocks the transmission of pain signals, resulting in analgesia.[\[5\]](#)[\[6\]](#)

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